4-Methyl-[1,2,3]triazolo[1,5-a]pyridine
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Overview
Description
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the fourth position of the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine involves the reaction of azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another method includes the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, a catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established, involving the use of enaminonitriles and benzohydrazides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and eco-friendly conditions is particularly advantageous for industrial applications due to the reduced reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chlorine or bromine.
Reduction: Reduction reactions can be performed to modify the triazole ring.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of dichloromethyl, dibromomethyl, and alkoxy derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, bromine, mercuric acetate, and nitrating agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include dichloromethyl, dibromomethyl, and alkoxy derivatives, as well as nitrotriazolopyridine .
Scientific Research Applications
4-Methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for the RORγt receptor and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-[1,2,3]triazolo[1,5-a]pyridine include:
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities and applications in medicinal chemistry.
1,2,3-Triazole: Exhibits versatile chemical characteristics and potential biological uses.
1,2,4-Triazole: Slightly more potent than 1,2,3-triazole and used in various pharmacological applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methyl group at the fourth position of the triazole ring
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3/c1-6-3-2-4-10-7(6)5-8-9-10/h2-5H,1H3 |
InChI Key |
TUWOJTOFPYSDMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=CN=N2 |
Origin of Product |
United States |
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